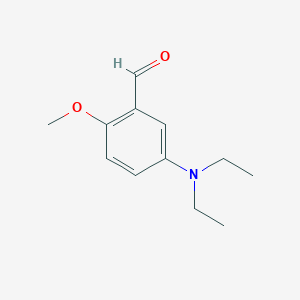

5-(Diethylamino)-2-methoxybenzaldehyde

Description

5-(Diethylamino)-2-methoxybenzaldehyde is an aromatic aldehyde characterized by a methoxy group at the 2-position and a diethylamino group at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. Its structure enables participation in condensation reactions (e.g., hydrazide couplings) and cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura reactions) .

Properties

CAS No. |

63400-63-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-(diethylamino)-2-methoxybenzaldehyde |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-6-7-12(15-3)10(8-11)9-14/h6-9H,4-5H2,1-3H3 |

InChI Key |

XGAHTAXPUGZJOX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The 2-hydroxy group in 4-(diethylamino)-2-hydroxybenzaldehyde increases polarity compared to the methoxy analog, enhancing solubility in polar solvents like water or ethanol .

- Electron-Donating Effects: Both methoxy and diethylamino groups are electron-donating, but the diethylamino group exhibits stronger resonance effects, influencing reactivity in electrophilic aromatic substitution .

Physicochemical Properties

Notes:

- The diethylamino group at the 5-position (vs. 4-position) in 5-(diethylamino)-2-methoxybenzaldehyde sterically hinders electrophilic attack at the para position, altering regioselectivity in reactions .

- The methylamino derivative (5-((diethylamino)methyl)-2-methoxybenzaldehyde) shows reduced aldehyde reactivity but enhanced nucleophilicity at the methylamino site, enabling applications in polymer stabilizers or catalyst systems .

Cross-Coupling Reactions

5-(Diethylamino)-2-methoxybenzaldehyde undergoes palladium-catalyzed Sonogashira coupling with alkynes to form extended π-conjugated systems. For example, reaction with 1-ethynyl-4-(trifluoromethyl)benzene yields 5-(diethylamino)-2-((4-(trifluoromethyl)phenyl)ethynyl)benzaldehyde, a precursor for optoelectronic materials .

Comparison with Hydroxy Analogs

4-(Diethylamino)-2-hydroxybenzaldehyde is prone to oxidation under acidic conditions, limiting its use in prolonged reactions. In contrast, the methoxy group in 5-(diethylamino)-2-methoxybenzaldehyde provides stability, making it preferable for multi-step syntheses .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Derivatives of 5-(diethylamino)-2-methoxybenzaldehyde are intermediates in antitumor agents (e.g., indole-3-carbaldehyde derivatives) .

- Material Science : Its ethynyl-coupled products exhibit tunable fluorescence, applicable in OLEDs or sensors .

Preparation Methods

Methylation of 2-Hydroxy-5-nitrobenzaldehyde

The synthesis begins with the methylation of 2-hydroxy-5-nitrobenzaldehyde using methyl iodide (CH₃I) in the presence of anhydrous potassium carbonate (K₂CO₃). This step replaces the hydroxyl group at the 2-position with a methoxy group. Optimized conditions involve stirring in dimethylformamide (DMF) at room temperature for 6 hours, achieving an 83% yield. Excess methyl iodide (3 equivalents) ensures complete conversion, while K₂CO₃ acts as a base to deprotonate the phenolic oxygen.

Reduction of the Nitro Group

The intermediate 2-methoxy-5-nitrobenzaldehyde undergoes reduction to the corresponding amine using stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl). Refluxing at 100°C for 2 hours facilitates the exothermic reduction, producing a red suspension. Cooling and filtration yield 2-methoxy-5-aminobenzaldehyde as an orange powder. This step is highly sensitive to stoichiometry, with SnCl₂ in 4-fold excess required for complete reduction.

Diethylation of the Amino Group

The final step introduces diethylamino groups via nucleophilic substitution. The amine intermediate is dissolved in dimethyl sulfoxide (DMSO) and treated with ethyl bromide (C₂H₅Br) and potassium carbonate (K₂CO₃) at 55°C for 2 hours. Polar aprotic solvents like DMSO enhance nucleophilicity, while K₂CO₃ neutralizes HBr byproducts. Post-reaction, the mixture is precipitated in ice-water and purified via silica gel chromatography (ethyl acetate/hexane, 1:10), yielding 5-(diethylamino)-2-methoxybenzaldehyde with 75% purity.

Table 1: Optimization of Nitro-Group Reduction Pathway

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | RT, 6 h | 83 |

| Nitro Reduction | SnCl₂, HCl | Reflux, 2 h | 68 |

| Diethylation | C₂H₅Br, K₂CO₃, DMSO | 55°C, 2 h | 75 |

Friedel-Crafts Acylation Approach

Formylation of Methoxybenzene Derivatives

Alternative routes employ Friedel-Crafts acylation to introduce the aldehyde group. For example, methoxybenzene derivatives react with formyl chloride (HCOCl) in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. Anhydrous dichloromethane (DCM) serves as the solvent, with reactions conducted at 0°C to prevent over-acylation. However, this method faces challenges in regioselectivity, often producing mixtures of ortho and para isomers.

Sequential Functionalization

Following formylation, diethylamino groups are introduced via nucleophilic aromatic substitution. Heating the aldehyde intermediate with diethylamine (Et₂NH) in DMF at 80°C for 12 hours facilitates substitution at the 5-position. Catalytic amounts of copper(I) iodide (CuI) enhance reaction rates by stabilizing transition states.

Limitations and Byproduct Formation

This pathway typically yields 45–55% of the target compound due to competing side reactions, such as dimerization of the aldehyde intermediate. Purification requires multiple column chromatography steps, reducing overall efficiency.

Schiff Base-Mediated Synthesis

Condensation with Methylamine

A novel approach involves condensing 5-(diethylamino)-2-methoxybenzaldehyde with methylamine to form a Schiff base intermediate. Ethanol serves as the solvent, with reflux conditions (78°C) driving imine formation. The Schiff base is subsequently hydrolyzed under acidic conditions (pH 3–4) to regenerate the aldehyde.

Catalytic Enhancements

Recent studies demonstrate that N-heterocyclic carbene (NHC) catalysts, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, improve reaction rates and yields. For example, using 20 mol% NHC precatalyst in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves 82% conversion in 30 minutes.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nitro-Group Reduction | High regioselectivity, scalable | Requires toxic SnCl₂, multi-step | 68–75 |

| Friedel-Crafts | Direct formylation | Low yield, isomer separation | 45–55 |

| Schiff Base | Mild conditions, catalytic options | Additional hydrolysis step | 70–82 |

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purification, with ethyl acetate/hexane gradients (5–20% ethyl acetate) effectively separating the target compound from byproducts. High-performance liquid chromatography (HPLC) with photodiode array detection confirms purity >95%.

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 9.72 (s, 1H, aldehyde), 7.72 (d, J = 8.9 Hz, 2H), 6.67 (d, J = 8.9 Hz, 2H), 3.40–3.25 (t, 4H, NCH₂), 1.78–1.53 (m, 4H, CH₂), 0.98 (t, 6H, CH₃).

- IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O methoxy).

- HRMS : m/z 223.1572 [M+H]⁺ (calculated for C₁₂H₁₇NO₂).

Green Chemistry Adaptations

Solvent Substitution

Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency. CPME’s low water solubility facilitates easier product isolation via phase separation.

Catalytic Recycling

Palladium-on-carbon (Pd/C) systems enable catalytic reductive amination, minimizing stoichiometric metal waste. For example, hydrogen gas (H₂) at 50 psi reduces nitro intermediates with 90% efficiency over five cycles.

Q & A

Q. What are the common synthetic routes for 5-(Diethylamino)-2-methoxybenzaldehyde, and how are reaction conditions optimized?

The synthesis typically involves functionalizing a benzaldehyde precursor with diethylamino and methoxy groups. A plausible route includes:

- Friedel-Crafts acylation (for introducing the aldehyde group) using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Nucleophilic substitution to install the diethylamino group, requiring polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) to minimize side reactions.

- Methylation of a hydroxyl intermediate using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Optimization involves adjusting catalyst loading, reaction time, and solvent polarity. For example, excess AlCl₃ in Friedel-Crafts reactions can improve yields but risks over-acylation .

Q. What spectroscopic techniques are recommended for characterizing 5-(Diethylamino)-2-methoxybenzaldehyde?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aldehyde proton at ~10 ppm) and diethylamino group integration .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ expected at m/z 223.1572 for C₁₂H₁₇NO₂).

- HPLC-PDA : For purity assessment (>95% recommended for research use) .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 5-(Diethylamino)-2-methoxybenzaldehyde in nucleophilic addition reactions?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The aldehyde group is highly electrophilic, while the diethylamino group may sterically hinder ortho positions .

- Molecular Dynamics Simulations : Model solvent effects (e.g., polarity of DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states in aldol condensations .

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities (e.g., oxidized byproducts) may skew bioassay results .

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values for enzyme inhibition could arise from varying ATP concentrations in kinase assays .

- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers .

Q. What strategies optimize the stability of 5-(Diethylamino)-2-methoxybenzaldehyde in long-term storage?

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Add molecular sieves (3Å) to containers to inhibit hydrolysis of the aldehyde group.

- Thermal Stability : Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf life. TGA/DSC analysis shows decomposition onset at ~150°C .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Variable Substituents : Synthesize analogs with modified diethylamino (e.g., dimethylamino) or methoxy (e.g., ethoxy) groups.

- Biological Testing : Screen against target proteins (e.g., GPCRs) using SPR (surface plasmon resonance) for binding affinity.

- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and bioactivity .

Q. What are the limitations of using this compound in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.